molecular formula C18H22N4O4 B2680347 2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetonitrile oxalate CAS No. 1351633-10-7

2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetonitrile oxalate

Cat. No.: B2680347
CAS No.: 1351633-10-7
M. Wt: 358.398
InChI Key: LKCRZXVMUJHMGN-UHFFFAOYSA-N
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Description

The compound contains a benzimidazole moiety, which is a type of organic compound consisting of a fusion of benzene and imidazole . Benzimidazole derivatives have been found to possess a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, antitumor, and more .


Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic ring with two nitrogen atoms . It’s an important structure in medicinal chemistry due to its wide range of biological activities .

Scientific Research Applications

Novel Syntheses of Benzo[4,5]imidazo[1,2-a]pyridine Derivatives

A study by Goli-Garmroodi et al. (2015) detailed the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with various derivatives in the presence of piperidine. This process highlights a method for preparing compounds with potential pharmaceutical or material science applications due to the biological and chemical properties of benzo[d]imidazole derivatives (Goli-Garmroodi et al., 2015).

Antioxidant and Antimicrobial Activities

Another research focus involves the synthesis and evaluation of benzimidazole derivatives for their antioxidant and antimicrobial activities. For instance, a study by Bassyouni et al. (2012) synthesized a series of benzimidazole derivatives and evaluated them for their antioxidant and antimicrobial properties. These compounds showed promising activities, indicating potential applications in developing new antimicrobial and antioxidant agents (Bassyouni et al., 2012).

Heterocyclic Synthesis

Aminoacetonitrile derivatives, including those related to benzimidazoles, have been used in heterocyclic synthesis to create various biologically active compounds. Elkholy and Erian (2003) reported on the utility of aminoacetonitrile in generating aminoimidazole and its derivatives, which can be foundational for synthesizing diverse heterocyclic compounds with potential applications ranging from pharmaceuticals to materials science (Elkholy & Erian, 2003).

Catalytic Oxidation Studies

The compound's related functional groups, like piperidine and benzimidazole derivatives, have been explored for their roles in catalytic processes. For example, Lei and Wang (2008) demonstrated the efficient oxidation of alcohols to corresponding ketones, carboxylic acids, or aldehydes using H2O2 as an oxidant catalyzed by AlCl3. This type of research underscores the potential utility of related compounds in catalysis and synthetic chemistry applications (Lei & Wang, 2008).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some benzimidazole derivatives are known to inhibit certain enzymes, which can lead to their antitumor or antibacterial effects .

Future Directions

Benzimidazole derivatives are a promising area of research in medicinal chemistry due to their wide range of biological activities . Future research could focus on synthesizing new derivatives and studying their biological activities.

Properties

IUPAC Name

2-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]acetonitrile;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4.C2H2O4/c1-13-18-15-4-2-3-5-16(15)20(13)12-14-6-9-19(10-7-14)11-8-17;3-1(4)2(5)6/h2-5,14H,6-7,9-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCRZXVMUJHMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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